molecular formula C6H6FN3O2 B154660 (5-Fluoro-2-nitrophenyl)hydrazine CAS No. 1966-17-2

(5-Fluoro-2-nitrophenyl)hydrazine

Cat. No. B154660
CAS RN: 1966-17-2
M. Wt: 171.13 g/mol
InChI Key: MNVYNYDGHWOQFD-UHFFFAOYSA-N
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Description

“(5-Fluoro-2-nitrophenyl)hydrazine” is an aromatic compound . It has a molecular formula of C6H6FN3O2 and an average mass of 171.129 Da . It is also known as 1-(5-fluoro-2-hydroxy-3-nitrophenyl)ethanone .


Synthesis Analysis

The synthesis of “(5-Fluoro-2-nitrophenyl)hydrazine” involves several steps. One method involves the nitration of 3-fluorobenzotrifluoride using mixed acid as a nitrating agent . Another method involves the reaction of 2-fluoro-5-nitroaniline with mercuric acetate and further with tellurium (IV) tetrabromide .


Molecular Structure Analysis

The molecular structure of “(5-Fluoro-2-nitrophenyl)hydrazine” consists of 6 carbon atoms, 6 hydrogen atoms, 1 fluorine atom, 3 nitrogen atoms, and 2 oxygen atoms .


Chemical Reactions Analysis

“(5-Fluoro-2-nitrophenyl)hydrazine” can undergo various chemical reactions. For instance, it can react with 4-hydroxyphenyl mercury(II) chloride to give asymmetrical diaryltellurium(IV) dibromide . It can also react with phenol and 4-hydroxy benzaldehyde to produce a new aryl mercury(II) chloride .

Safety And Hazards

“(5-Fluoro-2-nitrophenyl)hydrazine” is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is classified as a flammable solid and can cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

The future directions of “(5-Fluoro-2-nitrophenyl)hydrazine” research could involve exploring its potential biological activities. For instance, indole derivatives, which include compounds like “(5-Fluoro-2-nitrophenyl)hydrazine”, have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that “(5-Fluoro-2-nitrophenyl)hydrazine” and similar compounds could be explored for newer therapeutic possibilities .

properties

IUPAC Name

(5-fluoro-2-nitrophenyl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6FN3O2/c7-4-1-2-6(10(11)12)5(3-4)9-8/h1-3,9H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNVYNYDGHWOQFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)NN)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00599843
Record name (5-Fluoro-2-nitrophenyl)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00599843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Fluoro-2-nitrophenyl)hydrazine

CAS RN

1966-17-2
Record name Hydrazine, (5-fluoro-2-nitrophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1966-17-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (5-Fluoro-2-nitrophenyl)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00599843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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